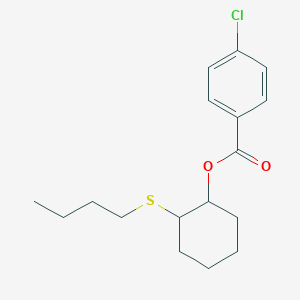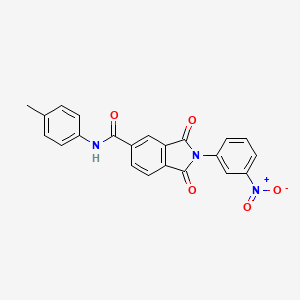![molecular formula C26H28BrN3O3S B11110287 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide](/img/structure/B11110287.png)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The benzenesulfonamide moiety may also play a role in binding to enzymes or other proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
- **tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds .
Properties
Molecular Formula |
C26H28BrN3O3S |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C26H28BrN3O3S/c27-24-13-11-23(12-14-24)20-30(34(32,33)25-9-5-2-6-10-25)21-26(31)29-17-15-28(16-18-29)19-22-7-3-1-4-8-22/h1-14H,15-21H2 |
InChI Key |
GJMOEGQPMVDTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11110206.png)
![N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11110220.png)
![N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110222.png)
![1-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-methylbenzoate](/img/structure/B11110224.png)

![N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11110265.png)
![N,N'-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(4-nitro-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide)](/img/structure/B11110269.png)
![1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-1-methylpiperidinium](/img/structure/B11110276.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B11110281.png)
![N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11110295.png)

![3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide](/img/structure/B11110315.png)
![3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11110322.png)
